[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenylpropyl group and a thiophene ring substituted with a pyridinyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable alkylating agent under basic conditions.
Substitution with Phenylpropyl Group: The piperazine intermediate is then reacted with 3-phenylpropyl bromide in the presence of a base to introduce the phenylpropyl group.
Formation of the Thiophene Intermediate: The thiophene ring is synthesized separately by reacting 2-bromopyridine with thiophene-2-carboxylic acid under palladium-catalyzed cross-coupling conditions.
Coupling of Intermediates: Finally, the piperazine and thiophene intermediates are coupled through a methanone linkage using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)furan-2-yl]methanone: Similar structure but with a furan ring instead of a thiophene ring.
[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)benzene-2-yl]methanone: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone lies in its combination of a piperazine ring with a phenylpropyl group and a thiophene ring with a pyridinyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918480-47-4 |
---|---|
Molecular Formula |
C23H25N3OS |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[4-(3-phenylpropyl)piperazin-1-yl]-(5-pyridin-2-ylthiophen-2-yl)methanone |
InChI |
InChI=1S/C23H25N3OS/c27-23(22-12-11-21(28-22)20-10-4-5-13-24-20)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2 |
InChI Key |
WJOTYIXWSMXAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.